molecular formula C20H16FN3OS B2984932 (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-fluorophenyl)amino)acrylonitrile CAS No. 1321801-08-4

(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-fluorophenyl)amino)acrylonitrile

Cat. No.: B2984932
CAS No.: 1321801-08-4
M. Wt: 365.43
InChI Key: ARRGHTRULRCYOC-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-fluorophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C20H16FN3OS and its molecular weight is 365.43. The purity is usually 95%.
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Scientific Research Applications

Nonlinear Optical Properties

  • Optoelectronic Devices: The compound's derivatives demonstrate significant nonlinear absorption and optical limiting behavior, making them suitable for protecting human eyes and optical sensors, and stabilizing light sources in optical communications. This was evidenced by a study that used the open aperture Z-scan method, linear absorption spectroscopy, emission spectroscopy, and density functional theory (DFT) calculations (Anandan et al., 2018).

Piezochromic and Fluorochromic Properties

  • Mechano-Fluorochromic Properties: A study of a diphenylacrylonitrile derivative containing a twisted triphenylamine and diphenylacetonitrile, related to the compound , displayed unique mechano-fluorochromic properties under specific stress conditions. These properties were linked to changes in inter-molecular interactions, showing potential for applications in stress-responsive materials (Ouyang et al., 2016).

Pharmaceutical Applications

  • Cephem Antibiotics: The Z-isomer of a related compound has been synthesized for use as a common acyl moiety in clinically useful cephem antibiotics. The synthesis involved skeletal rearrangement and other chemical reactions, demonstrating the compound's potential in antibiotic development (Tatsuta et al., 1994).

Fungicidal Activity

  • Agricultural Use: Research on thiazolylacrylonitriles similar to the compound has revealed significant fungicidal activity. Such compounds have been shown to inhibit the growth of agricultural pathogens like Colletotrichum gossypii, indicating their potential use in plant protection and agricultural chemistry (Shen De-long, 2010).

Photovoltaic Applications

  • Dye-Sensitized Solar Cells (DSSCs): Derivatives of the compound, with a D-π-A-π-A architecture, have been synthesized for use in DSSCs. These derivatives have demonstrated good photovoltaic performance, making them suitable for solar energy applications (Naik et al., 2017).

Supramolecular Assembly

  • Crystal Structure and Analysis: The compound's Z-isomer has been studied for its supramolecular assembly, revealing a three-dimensional network governed by hydrogen bonds and π⋯π stacking interactions. This highlights its potential in crystallography and material science (Matos et al., 2016).

Properties

IUPAC Name

(Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-fluoroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS/c1-2-25-18-8-6-14(7-9-18)19-13-26-20(24-19)15(11-22)12-23-17-5-3-4-16(21)10-17/h3-10,12-13,23H,2H2,1H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRGHTRULRCYOC-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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